(R)-bis[3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole] maleate
Description
Overview of Stereoisomerism in Drug Development
Stereoisomers are molecules that share the same chemical formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. canada.ca This phenomenon, known as stereoisomerism, is a fundamental concept in organic chemistry and plays a pivotal role in pharmaceutical sciences. nih.gov A specific type of stereoisomerism is chirality, which refers to molecules that are non-superimposable mirror images of each other, much like a person's left and right hands. nih.govwikipedia.org These mirror-image isomers are called enantiomers. canada.cawikipedia.org
In the context of drug development, chirality is of paramount importance because the biological systems in the human body, such as enzymes and receptors, are themselves chiral. americanpharmaceuticalreview.com This inherent chirality in biological targets means that enantiomers of a drug can interact with them differently, leading to distinct pharmacological and toxicological profiles. wikipedia.orgamericanpharmaceuticalreview.com
Importance of Enantiomeric Purity in Pharmaceutical Science
Enantiomeric purity, a measure of the prevalence of one enantiomer in a mixture, is a critical quality attribute in the pharmaceutical industry. wisdomlib.org The differential effects of enantiomers can be profound. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to adverse effects. wikipedia.org The tragic case of thalidomide, where one enantiomer was sedative and the other was teratogenic, serves as a stark reminder of the importance of understanding the stereochemical composition of drugs. ntu.edu.sg
Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have increasingly favored the development of single-enantiomer drugs over racemic mixtures (50:50 mixtures of both enantiomers). americanpharmaceuticalreview.comfda.gov This shift emphasizes the need for robust methods to produce and analyze enantiomerically pure pharmaceuticals to optimize therapeutic outcomes and minimize risks. americanpharmaceuticalreview.com
Contextualization of (R)-(+)-Timolol Maleate (B1232345) as a Chiral Entity
(R)-(+)-Timolol Maleate is the maleate salt of the (R)-enantiomer of timolol (B1209231). ontosight.ai Timolol possesses an asymmetric carbon atom, making it a chiral molecule that exists as two enantiomers: (S)-(-)-Timolol and (R)-(+)-Timolol. acs.orgdrugs.com While the (S)-enantiomer is known to be the more potent beta-blocker, the (R)-enantiomer is not devoid of biological activity and has been a subject of scientific investigation. thieme-connect.com The study and characterization of (R)-(+)-Timolol Maleate are essential for understanding the complete pharmacological profile of timolol and for ensuring the quality and purity of pharmaceutical formulations.
Properties
CAS No. |
50929-98-1 |
|---|---|
Molecular Formula |
C17H28N4O7S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
WLRMANUAADYWEA-WLHGVMLRSA-N |
Isomeric SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Other CAS No. |
26791-17-3 |
Related CAS |
33305-95-2 26839-75-8 (Parent) |
Origin of Product |
United States |
Chemical and Physical Properties
(R)-(+)-Timolol Maleate (B1232345) is a white, odorless, crystalline powder. It is characterized by its solubility in water and methanol (B129727). smolecule.com
Table 1: of (R)-(+)-Timolol Maleate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C17H28N4O7S | nih.govnih.gov |
| Molecular Weight | 432.5 g/mol | nih.govnih.gov |
| IUPAC Name | (Z)-but-2-enedioic acid;(2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | nih.gov |
| CAS Number | 26839-77-0 | nih.gov |
Advanced Analytical Methodologies for Stereochemical and Purity Assessment
Chiral Chromatographic Techniques
Chiral chromatography is the cornerstone for separating enantiomers, which are mirror-image isomers of a chiral drug that can exhibit markedly different pharmacological effects. For timolol (B1209231), the (S)-enantiomer is the active moiety, while the (R)-enantiomer is considered an impurity.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
HPLC is a widely utilized technique for the enantiomeric purity assessment of timolol maleate (B1232345). academax.comoup.comchromatographyonline.com It offers high resolution and sensitivity, making it suitable for detecting and quantifying the (R)-timolol impurity in the desired (S)-timolol maleate. academax.com
The success of chiral HPLC separations hinges on the selection of an appropriate chiral stationary phase (CSP). chromatographyonline.com CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.
For timolol enantiomers, polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have proven to be highly effective. nih.govdcu.ie A notable example is the cellulose tris-3,5-dimethylphenylcarbamate CSP (commercially known as Chiralcel OD). nih.govdcu.ie The development of methods using these CSPs involves optimizing the mobile phase composition, which typically consists of a non-polar solvent like hexane (B92381) and a polar modifier such as an alcohol (e.g., 2-propanol) and an amine additive (e.g., diethylamine). nih.gov The concentration of these components and the column temperature are critical parameters that are adjusted to maximize the resolution between the (R) and (S) enantiomers. nih.gov For instance, a study demonstrated that a mobile phase of hexane-2-propanol (95:5) with 0.4% (v/v) diethylamine (B46881) at 5°C on a Chiralcel OD column yielded a high resolution factor of 4.00. nih.gov
Another approach involves using protein-based CSPs, such as ovomucoid, in a reversed-phase mode. researchgate.netnih.gov This method is considered more environmentally friendly as it uses a lower percentage of organic solvents. nih.gov The development and validation of such methods often employ an "Analytical Quality by Design" (AQbD) approach, which systematically explores the influence of critical method parameters like mobile phase pH, organic solvent content, and additive concentration to establish a robust design space for the separation. nih.gov
Novel CSPs based on β-cyclodextrin derivatives have also been developed and utilized for the enantioseparation of timolol. oup.com These CSPs can operate in a reversed-phase mode and achieve good resolution through a combination of inclusion complexation, hydrogen bonding, π-π interactions, and dipole-dipole interactions. oup.com
Table 1: Examples of Chiral Stationary Phases and Conditions for Timolol Enantiomer Separation by HPLC
| Chiral Stationary Phase | Mobile Phase Composition | Temperature | Resolution (Rs) | Reference |
| Cellulose tris-3,5-dimethylphenylcarbamate (Chiralcel OD) | Hexane-2-propanol (95:5) with 0.4% (v/v) diethylamine | 5°C | 4.00 | nih.gov |
| Ovomucoid | Acetonitrile (B52724) (7% v/v), aqueous phase pH 6.8, 14 mmol L⁻¹ ammonium (B1175870) chloride | Not specified | Not specified | nih.gov |
| Novel β-cyclodextrin derivative | Methanol (B129727)–25 mM KH2PO4 (80/20, v/v) | 25°C | 4.49 | oup.com |
This table provides an interactive summary of different HPLC conditions for separating timolol enantiomers.
The primary goal in the quality control of (S)-timolol maleate is to accurately quantify the level of the (R)-timolol impurity. researchgate.netnih.gov The European Pharmacopoeia outlines a normal-phase HPLC (NP-HPLC) method for this purpose. nih.govnih.gov This official method often utilizes a cellulose tris(3,5-dimethylphenylcarbamate) coated silica (B1680970) stationary phase. researchgate.net
Method development focuses on achieving adequate resolution between the (R)- and (S)-timolol peaks while also ensuring the method is sensitive enough to detect the impurity at specified limits. nih.govresearchgate.net The mobile phase for NP-HPLC typically includes hexane, isopropanol, and an amine additive like diethylamine. academax.comresearchgate.net Further optimization of this method has involved adjusting the mobile phase composition and column temperature to separate the enantiomers from other potential impurities within a reasonable timeframe. researchgate.net
However, NP-HPLC methods have drawbacks, including high consumption of potentially toxic and expensive organic solvents. nih.gov This has driven the development of alternative, more eco-friendly methods. researchgate.netnih.gov Reversed-phase HPLC methods using protein-type CSPs, such as ovomucoid, have been developed and validated for the quantification of the (R)-isomer impurity in (S)-timolol. researchgate.netnih.gov These methods use significantly less organic solvent, making them a greener alternative. nih.gov
Validation of these methods is performed according to ICH guidelines and includes assessing parameters such as specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision to ensure the method is suitable for its intended purpose in routine quality control. researchgate.netresearchgate.net
Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed and reduced solvent consumption. nih.govresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. researchgate.net
Several studies have compared the performance of SFC with the established NP-HPLC methods for the enantiomeric purity of timolol maleate. nih.govresearchgate.net A key finding is that SFC can significantly reduce analysis time. nih.gov For instance, on a Chiralcel OD-H column, an SFC method was able to resolve the (R)- and (S)-timolol enantiomers within 5 minutes, which was a threefold reduction in runtime compared to the standard NP-HPLC method. nih.govresearchgate.net
Furthermore, SFC demonstrates a substantial decrease in solvent consumption, with one study reporting an 11-fold reduction relative to the NP-HPLC method. nih.gov In terms of performance, SFC methods have been shown to achieve comparable or even better resolution. nih.govresearchgate.net The limit of detection for the (R)-timolol enantiomer could also be improved in SFC by increasing the sample concentration, which is feasible due to the nature of the mobile phase. nih.gov
Table 2: Comparison of a Validated SFC Method with the NP-HPLC Method for Timolol Enantiomeric Purity
| Parameter | SFC Method | NP-HPLC Method | Reference |
| Column | Chiralcel OD-H (4.6mm x 250mm, 5µm) | Chiralcel OD-H (4.6mm x 250mm, 5µm) | nih.gov |
| Mobile Phase | (93:7) CO2 / 0.1% (v/v) TEA in MeOH | Hexane/2-propanol/DEA (960:40:2) | dcu.ienih.gov |
| Flow Rate | 4.0 mL/min | 1.0 mL/min | dcu.ienih.gov |
| Run Time | < 5 minutes | ~15 minutes | nih.gov |
| Resolution | 2.0 | ≥1.5 | nih.gov |
| Solvent Consumption | Significantly lower | Higher | nih.gov |
This interactive table highlights the key performance differences between SFC and NP-HPLC for timolol analysis.
Optimizing SFC parameters is crucial for achieving the desired chiral resolution. nih.govafmps.be Key parameters that are manipulated include the composition of the mobile phase (the ratio of CO2 to the organic modifier and the type and concentration of additives), column temperature, and back pressure. nih.govafmps.be
For the chiral separation of timolol, a mobile phase consisting of CO2 and methanol with a small amount of an amine additive like triethylamine (B128534) (TEA) has been shown to be effective. nih.gov The robustness of the SFC method is tested by systematically varying these parameters. For example, variations in flow rate (e.g., ±0.5 mL/min), column temperature (e.g., ±5°C), and column back-pressure (e.g., ±10 bar) have been shown to maintain a satisfactory resolution of ≥1.9 for timolol enantiomers. nih.gov The ability to resolve the (R)-timolol peak from all other potential impurities is a critical outcome of the optimization and validation process. nih.gov
Electrophoretic Methods for Chiral Separation
Electrophoretic techniques are powerful tools for the separation of enantiomers, which is of paramount importance for chiral drugs like timolol.
Nonaqueous Capillary Electrophoresis (NACE)
Nonaqueous Capillary Electrophoresis (NACE) has been effectively utilized for determining the enantiomeric purity of S-timolol maleate by separating it from its enantiomer, (R)-(+)-Timolol. nih.gov A key component in this separation is the use of a chiral selector. Research has demonstrated that heptakis(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin (HDMS-β-CD) is a successful chiral selector for this purpose. nih.gov
In one such method, a background electrolyte composed of a methanolic solution containing 0.75 M formic acid, 30 mM potassium camphorsulfonate, and 30 mM HDMS-β-CD was used. nih.gov This composition allowed for the determination of as little as 0.1% of R-timolol in an S-timolol sample, achieving a significant enantiomeric resolution of 8.5. nih.gov For internal standardization, pyridoxine (B80251) was selected. nih.gov The successful application of NACE highlights its suitability for the precise quantification of chiral impurities in timolol maleate. nih.govmdpi.com
Robustness Testing and Uncertainty Assessment in Electrophoretic Methods
The reliability of any analytical method is established through rigorous robustness testing and an assessment of measurement uncertainty. For the NACE method developed for the chiral separation of timolol, a two-level Plackett-Burman design was employed to evaluate its robustness. researchgate.netnih.gov This statistical approach involved the examination of one qualitative and six quantitative factors. researchgate.netnih.gov The qualitative responses assessed included resolution, migration times, and relative migration times (using pyridoxine as an internal standard), while the quantitative response was the measured content of R-timolol in an S-timolol maleate sample. researchgate.netnih.gov
The study found that while some factors had a statistically significant effect on the qualitative responses, the quantification of R-timolol remained accurate, demonstrating the method's robustness. researchgate.netnih.gov However, it was noted that using different batches of HDMS-β-CD could impact both qualitative and quantitative responses, necessitating a cautionary note in the analytical procedure. researchgate.netnih.gov
Furthermore, an interlaboratory study involving eleven laboratories was conducted to assess the precision and practicality of the cyclodextrin-based NACE assay for R-timolol. canada.ca This study, designed according to ISO guideline 5725-2, evaluated method performance through suitability descriptors like resolution, selectivity, and signal-to-noise ratio. canada.ca The precision was determined by quantifying the variances in the measurement of R-timolol at four different impurity levels. canada.ca The data from such robustness testing can be used to estimate the uncertainty of the measurements. researchgate.netnih.gov
| Parameter | Finding | Reference |
| Design for Robustness Test | Two-level Plackett-Burman | researchgate.netnih.gov |
| Factors Examined | 1 qualitative, 6 quantitative | researchgate.netnih.gov |
| Quantitative Response | Content of R-timolol | researchgate.netnih.gov |
| Significant Influencing Factor | Different batches of HDMS-β-CD | researchgate.netnih.gov |
| Interlaboratory Study Participants | 11 laboratories | canada.ca |
| Interlaboratory Study Guideline | ISO guideline 5725-2 | canada.ca |
Spectroscopic and Other Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation and quantification of pharmaceutical compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Elucidation and Drug-Excipient Interaction
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for confirming the chemical structure of (R)-(+)-Timolol Maleate and for investigating potential interactions with excipients in pharmaceutical formulations. jpionline.orgapjonline.innih.gov FTIR analysis of pure timolol maleate reveals characteristic absorption peaks that correspond to its specific functional groups. apjonline.inresearchgate.net
Studies involving the formulation of timolol maleate into various delivery systems, such as buccoadhesive tablets and proniosomal gels, have utilized FTIR to ensure the compatibility of the drug with the polymers and other excipients used. jpionline.orgnih.gov The comparison of the FTIR spectra of the pure drug, the excipients, and the physical mixture of the drug and excipients can reveal any significant chemical interactions. ijpronline.com The absence of significant shifts or the disappearance of characteristic peaks of timolol maleate in the spectrum of the mixture generally indicates a lack of interaction, confirming the drug's stability within the formulation. jpionline.orgapjonline.inijpronline.com For instance, in the development of buccoadhesive tablets, FTIR studies showed no evidence of interactions between timolol maleate, Carbopol 974P, and sodium alginate. nih.gov
| Application of FTIR | Finding | Reference |
| Structural Confirmation | Characteristic peaks of Timolol Maleate identified. | apjonline.inresearchgate.net |
| Drug-Excipient Interaction (Buccoadhesive Tablets) | No evidence of interaction between drug, Carbopol 974P, and sodium alginate. | nih.gov |
| Drug-Excipient Interaction (Proniosomal Gel) | FTIR analyses revealed no signs of interaction between the drug and excipients. | jpionline.org |
| Drug-Excipient Interaction (Microspheres) | No significant changes found when comparing FTIR spectra of the physical mixture with pure drug and excipients. | ijpronline.com |
UV-Visible Spectrophotometry for Quantification and Assay Development
UV-Visible spectrophotometry is a widely used, simple, and accurate method for the quantitative analysis of timolol maleate in both bulk form and pharmaceutical preparations. globalresearchonline.netresearchgate.net The method is based on the principle that the drug absorbs light in the UV range at a specific wavelength. For timolol maleate, the maximum absorbance (λmax) is typically observed around 295 nm in distilled water. globalresearchonline.netresearchgate.net
Several studies have developed and validated UV spectrophotometric methods for the estimation of timolol maleate. globalresearchonline.netscispace.com These methods have demonstrated linearity over specific concentration ranges. For example, one study showed linearity for timolol maleate between 2.00 µg/ml and 10.00 µg/ml with a high regression coefficient (r² = 0.9999). globalresearchonline.netresearchgate.net Validation of these methods, as per ICH guidelines, includes parameters such as accuracy, precision (both intraday and interday), limit of detection (LOD), and limit of quantitation (LOQ). scispace.combioline.org.br The LOQ for timolol maleate has been reported to be as low as 1.00 µg/ml. globalresearchonline.netresearchgate.net First-derivative spectrophotometry has also been applied for the determination of timolol maleate in ophthalmic solutions, offering suitable precision and selectivity without prior sample treatment. tandfonline.com
| Parameter | Value/Finding | Reference |
| Wavelength of Maximum Absorbance (λmax) | 295 nm (in distilled water) | globalresearchonline.netresearchgate.net |
| Linearity Range | 2.00 - 10.00 µg/ml | globalresearchonline.netresearchgate.net |
| Regression Equation | y = 0.0258*X - 0.00076 | globalresearchonline.netresearchgate.net |
| Correlation Coefficient (r²) | 0.9999 | globalresearchonline.netresearchgate.net |
| Limit of Quantitation (LOQ) | 1.00 µg/ml | globalresearchonline.netresearchgate.net |
| Derivative Spectrophotometry Application | First-order derivative for ophthalmic solutions | tandfonline.com |
Mass Spectrometry Applications in Impurity Profiling
Mass spectrometry (MS), particularly when coupled with a separation technique like Ultra-Performance Liquid Chromatography (UPLC), is a powerful tool for the identification and quantification of impurities in drug substances and products. nih.gov A UPLC method coupled to a single quadrupole mass analyzer (QDa) has been developed for the impurity profiling of timolol maleate in ophthalmic formulations. nih.gov
This method was successful in identifying previously unknown degradation products. nih.gov During stress testing and stability studies, two degradants were identified with m/z values of 218.01 (DP1) and 390.03 (DP2) using the QDa-ESI+ scanning mode. nih.gov The method was validated according to ICH Q2 (R1) guidelines and demonstrated good sensitivity (LOD ≥ 0.5 μg/mL) and linearity (r² ≥ 0.999). nih.gov
Another study utilized UPLC-quadrupole/Orbitrap high-resolution mass spectrometry (UPLC-Q/Orbitrap HRMS) for the determination of related substances in timolol maleate. nifdc.org.cn This advanced technique allowed for the identification and structural speculation of several impurities, including timolol impurity B, C, D, and E, which were produced under forced degradation conditions. nifdc.org.cn The high sensitivity of these MS-based methods, with limits of quantitation as low as 0.05 µg·mL⁻¹, makes them highly suitable for comprehensive impurity profiling and quality control. nifdc.org.cn
| Technique | Application | Key Findings | Reference |
| UPLC-QDa | Impurity profiling of ophthalmic formulation | Identified unknown degradants with m/z 218.01 and 390.03. | nih.gov |
| UPLC-Q/Orbitrap HRMS | Determination of related substances | Identified and speculated structures of impurities B, C, D, and E. | nifdc.org.cn |
| HPLC-UV (for comparison) | Quantification of impurities | Limit of quantitation was 0.05 µg·mL⁻¹. | nifdc.org.cn |
Analytical Method Validation Parameters
The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose. ich.org According to the International Council for Harmonisation (ICH) guidelines, this involves evaluating various performance characteristics to ensure the method is reliable, reproducible, and accurate for the analysis of a specific compound, such as (R)-(+)-Timolol Maleate. ich.orgeuropa.euduyaonet.com The validation process for analytical methods assessing (R)-(+)-Timolol Maleate, particularly its stereochemical purity, involves a rigorous examination of several key parameters.
The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a given range. omicsonline.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. omicsonline.org
Different analytical methods have established varied linear ranges for the quantification of timolol. For instance, a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous estimation of Timolol Maleate and Dorzolamide (B1670892) Hydrochloride demonstrated linearity for Timolol Maleate in the concentration range of 10-30 µg/ml. jocpr.com Another HPLC method, used for estimating Brimonidine Tartrate and Timolol Maleate, showed a linear range of 10-60 μg/ml, with a calculated linear regression equation of Y = 22395X - 8914 and a correlation coefficient (r) of 0.9998. longdom.org A broader range of 10 to 1000 µg/mL was reported for an RP-HPLC method analyzing dorzolamide and timolol maleate, achieving a correlation coefficient greater than 0.9995. indexcopernicus.com
One highly sensitive method established a wide linear dynamic range of 1.0 × 10⁻⁹ to 2.0 × 10⁻⁵ mol L⁻¹ for timolol maleate determination. researchgate.net In the context of enantiomeric purity, the linearity of the method is crucial for quantifying the (R)-isomer as an impurity in S-timolol maleate. The correlation coefficient (r² or r) is a key statistical measure of linearity, with values close to 1.0 indicating a strong linear relationship. ijpsjournal.com
Table 1: Reported Linearity and Range for Timolol Maleate Analysis
| Analytical Method | Linear Range | Correlation Coefficient (r or r²) | Source |
|---|---|---|---|
| RP-HPLC | 10 - 30 µg/ml | Not Specified | jocpr.com |
| HPLC | 10 - 60 µg/ml | r = 0.9998 | longdom.org |
| RP-HPLC | 10 - 1000 µg/ml | > 0.9995 | indexcopernicus.com |
| RP-HPLC | 0.0001 - 0.0023 mg/ml | 0.999 | researchgate.net |
| Not Specified | 1.0 × 10⁻⁹ – 2.0 × 10⁻⁵ mol L⁻¹ | Not Specified | researchgate.net |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. omicsonline.org The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. omicsonline.org These parameters are fundamental in assessing the sensitivity of methods, especially for impurity testing, where the accurate measurement of trace amounts of the (R)-enantiomer is required.
An enantioselective supercritical fluid chromatography (SFC) method was developed to meet European Pharmacopoeia requirements for determining the enantiomeric purity of S-Timolol Maleate. nih.gov This method demonstrated the ability to detect the (R)-timolol enantiomer at a level of 0.5% (w/w) with respect to S-Timolol Maleate. nih.gov
Different analytical techniques yield varying LOD and LOQ values. For an RP-HPLC method, the LOD and LOQ for Timolol Maleate were reported as 0.755 µg/ml and 2.289 µg/ml, respectively. jocpr.com Another HPLC method reported a detection limit of 0.09 µg/ml for Timolol Maleate. longdom.org A separate, highly sensitive method reported an LOD of 7.1 × 10⁻¹⁰ mol L⁻¹ (equivalent to 0.31 μg L⁻¹) and an LOQ of 2.4 × 10⁻⁹ mol L⁻¹ (equivalent to 1.04 μg L⁻¹). researchgate.net
Table 2: Reported LOD and LOQ for Timolol Maleate
| Analytical Method | LOD | LOQ | Source |
|---|---|---|---|
| RP-HPLC | 0.755 µg/ml | 2.289 µg/ml | jocpr.com |
| HPLC | 0.09 µg/ml | Not Specified | longdom.org |
| Not Specified | 7.1 × 10⁻¹⁰ mol L⁻¹ (0.31 µg L⁻¹) | 2.4 × 10⁻⁹ mol L⁻¹ (1.04 µg L⁻¹) | researchgate.net |
| Supercritical Fluid Chromatography (SFC) | 0.5% (w/w) of (R)-timolol impurity | Not Specified | nih.gov |
Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. indexcopernicus.com It is typically expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). jocpr.com Accuracy refers to the closeness of the test results obtained by the method to the true value and is often determined by recovery studies, expressed as a percentage. indexcopernicus.com
For an RP-HPLC method, the precision for Timolol Maleate was demonstrated with a repeatability %RSD of 0.573%, an intra-day %RSD of 0.788%, and an inter-day %RSD of 0.366%. The accuracy for the same method was reported as 99.31% recovery. jocpr.com Another study reported high precision with a %RSD between 0.5% and 1.7%, and accuracy ranging from 98.85% to 101.23% recovery. indexcopernicus.com A separate analysis found the accuracy for Timolol Maleate to be 100.26 ± 1.20%. nih.gov Furthermore, a method for determining (R)-timolol in S-timolol maleate showed a relative standard deviation of ±0.565% at a concentration of 2.0 × 10⁻⁶ mol L⁻¹. researchgate.net
Table 3: Reported Precision and Accuracy Data for Timolol Maleate Analysis
| Analytical Method | Parameter | Value | Source |
|---|---|---|---|
| RP-HPLC | Repeatability (%RSD) | 0.573% | jocpr.com |
| Intra-day Precision (%RSD) | 0.788% | ||
| Inter-day Precision (%RSD) | 0.366% | ||
| Accuracy (% Recovery) | 99.31% | ||
| RP-HPLC | Precision (%RSD) | 0.5% - 1.7% | indexcopernicus.com |
| Accuracy (% Recovery) | 98.85% - 101.23% | ||
| HPLC | Accuracy (% Found) | 100.26 ± 1.20% | nih.gov |
| Not Specified | Precision (%RSD) | ±0.565% | researchgate.net |
| RP-HPLC | Accuracy (% Recovery) | 98.86% - 100.07% | researchgate.net |
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. omicsonline.org Selectivity (or specificity) is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or its enantiomer. ich.org
The robustness of an enantioselective supercritical fluid chromatography (SFC) method for (R)-timolol was tested by intentionally varying the flow rate (±0.5 mL/min), column temperature (±5°C), and column back-pressure (±10 bar). nih.gov The resolution was maintained at ≥1.9 in all scenarios, demonstrating the method's robustness. nih.gov Another robustness test for a capillary electrophoresis (CE) method used a Plackett-Burman design to examine factors including qualitative variables (e.g., equipment type) and quantitative variables. nih.govresearchgate.net The study found that while some factors affected qualitative responses like migration times, the quantitative determination of R-timolol was not significantly impacted, proving the procedure's robustness. nih.govresearchgate.net
Selectivity is paramount for stereochemical assessment. The aforementioned SFC method was able to resolve (R)-timolol from all potential impurities. nih.gov Similarly, a reverse-phase HPLC system using a column with quinine (B1679958) derivatives bonded to silica gel was shown to effectively separate S-timolol, R-timolol, and maleic acid, demonstrating high selectivity. google.com The selectivity of another method was confirmed by analyzing prepared mixtures of timolol with other drugs and finding no interference. nih.gov
Table 4: Examples of Robustness Testing Parameters for Timolol Analysis
| Analytical Method | Parameter Varied | Variation Range | Source |
|---|---|---|---|
| Supercritical Fluid Chromatography (SFC) | Flow Rate | ± 0.5 mL/min | nih.gov |
| Column Temperature | ± 5°C | ||
| Column Back-Pressure | ± 10 bar | ||
| HPLC | Acetonitrile Content | 50 ± 1% (v/v) | nih.gov |
| Phosphate Buffer Concentration | 25 ± 1 mM | ||
| Flow Rate | 1.2 ± 0.1 mL/min |
Molecular and Preclinical Pharmacological Investigations
Beta-Adrenergic Receptor Interaction and Binding Kinetics
(R)-(+)-Timolol maleate (B1232345) is the dextrorotatory enantiomer of timolol (B1209231), a non-selective beta-adrenergic receptor antagonist. While its counterpart, (S)-(-)-timolol, is the predominantly active form used in clinical settings, the study of (R)-(+)-timolol offers significant understanding of the stereospecific nature of beta-adrenergic receptor interactions.
Receptor Binding Affinities of (R)-(+)-Timolol and its Enantiomers
The interaction between timolol enantiomers and beta-adrenergic receptors is characterized by a high degree of stereoselectivity. The (S)-(-)-enantiomer consistently shows a markedly higher affinity for both β1 and β2-adrenergic receptors in comparison to the (R)-(+)-enantiomer. nih.gov This difference in affinity has been quantified through radioligand binding assays. For instance, (S)-timolol was found to be approximately 54 times more potent than (R)-timolol in competitively inhibiting the chronotropic action induced by (-)-isoprenaline in spontaneously beating rat heart atria. nih.gov Both enantiomers of timolol were observed to inhibit the binding of (-)-[125I]iodocyanopindolol (ICYP) in the nanomolar range. nih.gov
Table 1: Comparative Receptor Binding Affinities of Timolol Enantiomers
| Enantiomer | Receptor Subtype | Method | Finding |
|---|---|---|---|
| (S)-Timolol | Beta-1 & Beta-2 | Radioligand binding assay | ~54 times more potent than (R)-timolol |
| (R)-Timolol | Beta-1 & Beta-2 | Radioligand binding assay | ~30 times less active than S-timolol |
| (S)-Timolol | Beta-1 & Beta-2 | Radioligand binding assay | Ki of 1.97 nM (β1) and 2.0 nM (β2) |
Competitive Antagonism at Beta-1 and Beta-2 Adrenergic Receptors
The antagonistic effects of timolol enantiomers at beta-adrenergic receptors also exhibit stereoselectivity. (S)-(-)-Timolol functions as a potent competitive antagonist at both β1 and β2 receptors. medcentral.commdpi.com In contrast, (R)-(+)-timolol is a significantly weaker antagonist. nih.gov This implies that much higher concentrations of the (R)-(+)-enantiomer are necessary to block the binding and effects of beta-adrenergic agonists when compared to the (S)-(-)-enantiomer. The competitive nature of this antagonism is demonstrated by the parallel rightward shift in the concentration-response curve of a beta-agonist in the presence of increasing concentrations of the antagonist, without altering the maximum response. Timolol is classified as a nonselective beta-blocker, meaning it inhibits both β1- and β2-adrenergic receptors. medcentral.commdpi.comahajournals.org
Cellular and Molecular Mechanisms of Action (Non-Clinical)
The downstream cellular and molecular consequences of beta-adrenergic receptor binding by timolol enantiomers are primarily linked to the modulation of the adenylate cyclase pathway and the subsequent effects on aqueous humor dynamics in ocular models.
Influence on Adenylate Cyclase Activity and Cyclic AMP (cAMP) Production
Beta-adrenergic receptors are G-protein coupled receptors that, upon activation by an agonist such as isoproterenol (B85558), trigger the enzyme adenylate cyclase to synthesize the second messenger cyclic AMP (cAMP). revespcardiol.org As a beta-blocker, (S)-(-)-timolol competitively inhibits this pathway, resulting in reduced intracellular cAMP levels. nih.gov Due to its substantially lower binding affinity, (R)-(+)-timolol is significantly less potent in inhibiting adenylate cyclase activity. physiology.org Timolol has been shown to inhibit the adenylate cyclase activity in homogenates and membrane-rich fractions from rabbit iris-ciliary bodies and bovine trabecular meshwork. nih.gov This inhibitory effect is abolished by treatment with Triton X-305. nih.gov
Modulation of Aqueous Humor Dynamics at a Cellular Level (in vitro/ex vivo models)
The clinical application of (S)-(-)-timolol to lower intraocular pressure is achieved by reducing the production of aqueous humor. This action is mediated by beta-adrenergic receptors on the ciliary epithelium of the eye. hamdard.edu.pk In vitro and ex vivo studies using the ciliary epithelium have been crucial in understanding these cellular mechanisms. These models have demonstrated that beta-adrenergic stimulation enhances aqueous humor formation, and this effect is blocked by (S)-(-)-timolol. physiology.org Consistent with its weaker beta-receptor interaction, (R)-(+)-timolol exerts a minimal effect on aqueous humor dynamics at the cellular level compared to the (S)-(-)-enantiomer. physiology.org However, some studies suggest that d-timolol (R-timolol) may be as effective as l-timolol (S-timolol) in reducing aqueous flow, hinting at possible cAMP-independent mechanisms. physiology.org In vitro studies on rabbit iris-ciliary body have shown that timolol potently blocks the isoproterenol-stimulated synthesis of cAMP, with an apparent inhibition constant (Ki) of 0.6 nM. nih.gov
Comparative Enantiomeric Potency in Preclinical Models (e.g., in vitro isoproterenol-induced cAMP synthesis inhibition)
The disparity in potency between the timolol enantiomers is evident in preclinical in vitro models. A key experimental model involves the inhibition of isoproterenol-induced cAMP synthesis in cells that express beta-adrenergic receptors. In these assays, (S)-(-)-timolol effectively suppresses cAMP production at nanomolar concentrations, while (R)-(+)-timolol requires significantly higher, micromolar concentrations to produce a similar inhibitory effect. This difference in potency is a direct consequence of the stereoselective binding affinity of the enantiomers for beta-adrenergic receptors. nih.gov
Structure-Activity Relationship (SAR) Studies of (R)-(+)-Timolol Maleate
The structure-activity relationship (SAR) of aryloxypropanolamine beta-blockers, including timolol, has been a subject of extensive research. These studies aim to understand how the chemical structure of the molecule relates to its biological activity, specifically its ability to antagonize beta-adrenergic receptors. The key structural components responsible for the pharmacological effects of timolol are the aryloxy group (the morpholino-thiadiazole ring), the propanolamine (B44665) side chain, and the bulky alkyl substituent on the amine.
Elucidation of Pharmacophoric Requirements for Beta-Blockade
The beta-adrenergic blocking activity of compounds like timolol is dependent on several key structural features that constitute its pharmacophore. A pharmacophore is the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For beta-blockers, these requirements are well-defined.
A crucial element for binding to the beta-adrenergic receptor is the presence of specific functional groups within the molecule. mdpi.com The propanolamine side chain, specifically the hydroxyl group on the second carbon and the secondary amine, plays a pivotal role. mdpi.com The hydroxyl group is essential for forming a key hydrogen bond interaction within the receptor's binding site. The secondary amine, which is protonated at physiological pH, forms an ionic bond with an acidic amino acid residue, such as aspartate, in the receptor. mdpi.com
The nature of the substituent on the nitrogen atom is also critical. A bulky alkyl group, such as the tert-butyl group found in timolol, is a common feature of many potent beta-blockers. This group is thought to fit into a hydrophobic pocket of the receptor, contributing to high-affinity binding. Lastly, the substituted aromatic ring system—in timolol's case, the morpholino-thiadiazole moiety—is involved in van der Waals and other interactions with the receptor, influencing both potency and receptor subtype selectivity. mdpi.com
Influence of Chiral Center Stereochemistry on Receptor Selectivity and Activity
Timolol possesses a single chiral center at the carbon atom of the propanolamine chain that bears the hydroxyl group. researchgate.net This results in two enantiomers: (S)-(-)-Timolol and (R)-(+)-Timolol. The stereochemistry of this center has a profound impact on the compound's pharmacological activity, as the beta-adrenergic receptor is a chiral environment that interacts stereoselectively with its ligands.
The (S)-(-) enantiomer is significantly more potent as a beta-blocker than the (R)-(+) enantiomer. mdpi.com Research indicates that the (S)-isomer of timolol is approximately 50 to 54 times more active in blocking beta-receptors than its (R)-antipode. mdpi.comnih.gov More specifically, the (R)-enantiomer has been reported to be 49 times less potent than the (S)-enantiomer with respect to β2-adrenoceptor activity in animal studies. scholasticahq.com It has also been reported that (R)-timolol has only 3% of the potency of (S)-timolol in blocking the isoproterenol-induced synthesis of adenosine (B11128) 3',5'-monophosphate. scholasticahq.com
Despite its significantly lower beta-blocking potency, the (R)-(+)-isomer is not devoid of biological activity. Interestingly, while it is much less potent at the beta-receptor, it is only about four times less potent than the (S)-isomer in reducing intraocular pressure in humans. scholasticahq.com This suggests that the ocular hypotensive effect may not be mediated solely by beta-blockade. It has been proposed that using the less active (R)-(+)-isomer could be advantageous as it may retain a beneficial effect on intraocular pressure while causing fewer systemic side effects, such as bronchial constriction, which are associated with the potent non-selective beta-blockade of the (S)-enantiomer. mdpi.comcaymanchem.com
Table 1: Comparison of Activity between Timolol Enantiomers
| Enantiomer | Relative Beta-Blocking Potency | Relative Potency in Lowering Intraocular Pressure (Human) | Key Findings |
|---|---|---|---|
| (S)-(-)-Timolol | ~50-54x more active than (R)-isomer mdpi.comnih.gov | ~4x more potent than (R)-isomer scholasticahq.com | Contributes the majority of the beta-blocking effects. caymanchem.com |
| (R)-(+)-Timolol | 1x (Baseline) | 1x (Baseline) | Maintains beneficial effect on intraocular pressure with potentially fewer systemic side effects. caymanchem.com |
Molecular Modeling and Computational Approaches to SAR
Computational methods are valuable tools for understanding the SAR of beta-blockers. These approaches involve molecular modeling and the calculation of various physicochemical parameters to predict how a molecule will interact with its biological target. The beta-receptor, being a protein macromolecule composed of hundreds of amino acids forming transmembrane helices, presents a complex target for such studies. mdpi.com
Molecular modeling can simulate the docking of (R)-(+)-Timolol into the binding site of beta-adrenergic receptors. These simulations help visualize the specific interactions, such as hydrogen bonds from the hydroxyl group and ionic interactions from the amine, that are critical for binding. By comparing the docking poses and calculated binding energies of the (R) and (S) enantiomers, researchers can rationalize the observed differences in their pharmacological potency. The less favorable orientation of the key functional groups of the (R)-isomer within the receptor's chiral binding pocket typically results in a lower predicted binding affinity, consistent with experimental data.
Modifications to Enhance or Attenuate Specific Pharmacological Properties
Modifications to the timolol molecule can be made to alter its pharmacological profile, either by enhancing desired effects or attenuating undesired ones. These modifications can involve direct chemical changes to the molecule or alterations in its formulation and delivery.
Chemical degradation represents an unintentional modification that attenuates pharmacological properties. Studies on the photodegradation of timolol have shown that under certain pH conditions, the molecule can be altered, leading to a loss of activity. nih.gov Identified degradation pathways include the oxidation of the sulfur atom in the 1,2,5-thiadiazole (B1195012) ring and the removal of the tert-butylaminopropoxy side chain from the parent drug structure. nih.gov Hydrolysis, particularly in alkaline environments, also leads to the formation of the free base and a loss of activity.
Table 2: Effects of Structural Modifications on Timolol Activity
| Type of Modification | Specific Change | Effect on Pharmacological Property | Reference |
|---|---|---|---|
| Photodegradation | Oxidation of sulfur atom in the thiadiazole ring | Loss of activity | nih.gov |
| Photodegradation | Removal of tert-butylaminopropoxy side chain | Loss of activity | nih.gov |
| Hydrolysis | Formation of free base from maleate salt | Loss of activity |
On the other hand, intentional modifications often focus on the drug delivery system to alter the pharmacokinetic profile. For example, developing formulations such as ocular inserts or in-situ gelling systems aims to provide sustained, controlled release of timolol maleate. globalresearchonline.net This approach can maintain therapeutic efficacy over a longer period, reduce the frequency of administration, and potentially lower the total dose administered, thereby attenuating systemic side effects associated with the peak plasma concentrations seen with conventional eye drops. globalresearchonline.net Research has also explored the effects of timolol on other pathways, such as its ability to suppress the expression of Vascular Endothelial Growth Factor (VEGF), which could represent a distinct pharmacological property beyond beta-blockade. nih.gov
Compound Reference Table
Advanced Pharmaceutical Formulation Research and Drug Delivery System Design for (R)-(+)-Timolol Maleate
Research and Findings
Pharmacological and Mechanistic Studies
(R)-(+)-Timolol Maleate (B1232345), as a non-selective beta-adrenergic antagonist, functions by competitively blocking both beta-1 and beta-2 adrenergic receptors. smolecule.commedcentral.com This blockade inhibits the effects of catecholamines like epinephrine (B1671497) and norepinephrine. smolecule.com In the context of ocular applications, this action leads to a reduction in the production of aqueous humor, which in turn lowers intraocular pressure. ontosight.aismolecule.com
While the (S)-enantiomer is generally considered more potent in its beta-blocking activity, research has indicated that the (R)-enantiomer is not entirely inactive and may possess its own distinct pharmacological properties. thieme-connect.com Studies have explored the effects of timolol (B1209231) maleate in various models, including its impact on the circulatory system in rabbits with experimentally induced dilated cardiomyopathy. openveterinaryjournal.com
Enantiomer-Specific Research
The development of advanced analytical methods has facilitated more detailed enantiomer-specific research. Studies have focused on quantifying the enantiomeric impurity of timolol maleate in bulk drug substances and final dosage forms, such as eye drops. nih.govpolito.it For instance, a study using chiral HPLC found that the enantiomeric impurity in two batches of timolol maleate bulk drug was less than 0.67% on average, and in three batches of eye drops, it was 0.31% on average. nih.govpolito.it
Furthermore, the validation of analytical methods for quantifying the (R)-timolol impurity in (S)-timolol maleate is a significant area of research. nih.gov These validation studies are crucial for ensuring that the methods are accurate, precise, and reliable for their intended purpose in quality control. nih.gov Interlaboratory studies have also been conducted to assess the reproducibility and robustness of these analytical methods across different laboratories. canada.ca
Racemic Synthesis of Timolol and Precursor Compounds
The foundational approach to producing enantiomerically pure compounds often begins with the synthesis of the racemic mixture, which is then subjected to resolution. The synthesis of racemic timolol involves the coupling of a substituted thiadiazole ether with a propanolamine (B44665) side chain.
Synthesis Pathways to Racemic Timolol
A common pathway to racemic timolol involves the reaction of 3-chloro-4-morpholino-1,2,5-thiadiazole (B28689) with a suitable propanolamine derivative. jlu.edu.cn One documented synthesis of racemic timolol (designated as compound 4 in the study) was achieved by treating an oxazolidine (B1195125) derivative (compound 3) with 3-chloro-4-morpholino-1,2,5-thiadiazole in the presence of potassium tert-butoxide in tert-butanol, followed by hydrolysis. jlu.edu.cn This reaction yielded racemic timolol in a 53% yield. jlu.edu.cn
Another general method involves reacting 3-hydroxy-4-morpholino-1,2,5-thiadiazole with epichlorohydrin (B41342) or epibromohydrin (B142927) to form intermediate products, which are then treated with tert-butylamine (B42293) to yield the final racemic timolol. google.com
Preparation of Key Thiadiazole and Propanolamine Intermediates
The synthesis of the core heterocyclic structure and the amino alcohol side chain are critical preliminary steps.
The thiadiazole intermediate , 3-chloro-4-morpholino-1,2,5-thiadiazole, is a key precursor. Its synthesis starts from more fundamental building blocks. For instance, 3-chloro-1,2,5-thiadiazole (B1282117) can be synthesized by reacting aminoacetonitrile (B1212223) with sulfur monochloride. farmaciajournal.com This can then be further functionalized. A related compound, 3-chloro-4-hydroxy-1,2,5-thiadiazole, is prepared by reacting cyanoformamide (B1595522) with sulfur monochloride or dichloride. tandfonline.com The hydroxyl group can then be substituted to introduce the morpholino group.
The propanolamine intermediate , typically a derivative of 3-(tert-butylamino)propane-1,2-diol, is also synthesized separately. A straightforward method involves the condensation of glycerol (B35011) with hydrochloric acid to produce 3-chloro-1,2-propanediol. jlu.edu.cn This diol is then reacted with tert-butylamine to give dl-3-tert-butylamino-1,2-propanediol in a reported yield of 70.9%. jlu.edu.cn To protect the diol during subsequent reactions, it can be treated with benzaldehyde (B42025) to form an oxazolidine derivative, a reaction that proceeds with a 79% yield. jlu.edu.cn
Chiral Resolution Techniques for Enantiomer Separation
Once the racemic mixture of timolol is obtained, the separation of the desired (R)-(+)-enantiomer is a critical step. This is achieved through various chiral resolution techniques.
Optical Resolution of Racemic Timolol (e.g., Diastereomeric Salt Formation with Chiral Acids)
A classical and widely used method for resolving racemic mixtures is the formation of diastereomeric salts. This involves reacting the racemic base (timolol) with a single enantiomer of a chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.govwikipedia.orgardena.com
For timolol, d-tartaric acid has been successfully employed as a resolving agent. jlu.edu.cn The reaction of racemic timolol with d-tartaric acid results in the formation of S-timolol-d-tartaric acid salt and R-timolol-d-tartaric acid salt. jlu.edu.cn These diastereomeric salts can be separated, and subsequent treatment with a base like sodium hydroxide, followed by the addition of maleic acid, affords the desired (R)-(+)-timolol maleate. jlu.edu.cn
| Chiral Resolving Agent | Resulting Diastereomers | Separation Method |
| d-Tartaric Acid | (S)-Timolol-d-tartrate and (R)-Timolol-d-tartrate | Fractional Crystallization |
Chromatographic Chiral Separation Strategies
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. tandfonline.comnih.govnih.gov
Several types of CSPs have been shown to be effective for the resolution of timolol enantiomers. Cellulose-based CSPs, such as cellulose (B213188) tris-3,5-dimethylphenylcarbamate (Chiralcel OD) , have been used successfully. tandfonline.comnih.gov A study demonstrated that a Chiralcel OD column could achieve a resolution factor of 4.00 for timolol enantiomers using a mobile phase of hexane-2-propanol (95:5) containing 0.4% (v/v) diethylamine (B46881) at 5°C. nih.gov Another report also highlights the use of a Chiralcel OD column with a mobile phase of hexane-isopropanol-diethylamine (480:20:1) to achieve a resolution of more than 4 between (R)- and (S)-timolol. researchgate.net
Molecularly imprinted polymers (MIPs) have also been developed as CSPs for the separation of timolol. nih.gov In one study, a MIP of (S)-timolol was used in thin-layer chromatography (TLC) to resolve racemic timolol, achieving a separation factor (α) of 1.6 in acetonitrile (B52724) containing 5% acetic acid. nih.gov
More recently, an ovomucoid-based CSP has been utilized in a reversed-phase HPLC method. nih.gov This "greener" method uses a mobile phase with a low organic solvent content. The optimized conditions involved a mobile phase of acetonitrile (7% v/v) and an aqueous phase (pH 6.8) containing ammonium (B1175870) chloride (14 mmol L⁻¹). nih.gov
Furthermore, a novel β-cyclodextrin derivative CSP has been shown to provide good resolution (Rs = 4.49) for timolol enantiomers in reversed-phase mode using a mobile phase of methanol (B129727)–25 mM KH₂PO₄ (80/20, v/v). oup.com
| Chiral Stationary Phase | Chromatographic Technique | Mobile Phase Example | Resolution (Rs or α) |
| Cellulose tris-3,5-dimethylphenylcarbamate (Chiralcel OD) | HPLC | Hexane-2-propanol (95:5) with 0.4% diethylamine | Rs = 4.00 nih.gov |
| Molecularly Imprinted Polymer (MIP) of (S)-Timolol | TLC | Acetonitrile with 5% acetic acid | α = 1.6 nih.gov |
| Ovomucoid-based CSP | HPLC | Acetonitrile (7% v/v) and aqueous buffer (pH 6.8) | Not specified, but effective separation nih.gov |
| β-Cyclodextrin derivative CSP | HPLC | Methanol–25 mM KH₂PO₄ (80/20, v/v) | Rs = 4.49 oup.com |
Asymmetric and Stereoselective Synthesis Approaches for (R)-(+)-Timolol
To circumvent the inherent 50% loss in chiral resolution of racemates, asymmetric synthesis strategies that directly produce the desired enantiomer are highly sought after.
One approach involves the use of chiral auxiliaries . For instance, D-mannitol-1,2,5,6-diacetonide can be used to generate (R)-glyceraldehyde acetonide, a chiral building block, with a reported yield of 70%. This chiral precursor can then be incorporated into the synthesis to establish the desired stereochemistry.
Another stereoselective approach involves the reaction of 3-hydroxy-4-morpholino-1,2,5-thiadiazole with an optically active epichlorohydrin. google.com The use of (S)-(+)-epichlorohydrin in the initial step leads to the formation of (R)-(+)-timolol with a high enantiomeric excess of at least 95%. google.com
Catalytic enantioselective functionalization of the thiadiazole ring represents a more advanced strategy. While specific details for (R)-(+)-timolol are emerging, the use of chiral Lewis acids, such as BINOL-derived titanium complexes, and organocatalysts like proline-based catalysts, have shown promise in achieving high enantioselectivity (e.e. values of 85–90%) in the key bond-forming steps for related compounds. smolecule.com
| Asymmetric Strategy | Key Chiral Reagent/Catalyst | Reported Enantiomeric Excess (ee) or Yield |
| Chiral Auxiliary | D-mannitol-1,2,5,6-diacetonide | 70% yield for chiral precursor |
| Biocatalysis | Baker's yeast | 87% ee for (R)-timolol researchgate.netthieme-connect.com |
| Chiral Building Block | (S)-(+)-Epichlorohydrin | >95% ee for (R)-timolol google.com |
| Catalytic Enantioselective Functionalization | Chiral Lewis acids, Organocatalysts | 85-90% ee for related compounds smolecule.com |
Biocatalytic Asymmetric Synthesis Routes
Biocatalysis leverages the inherent stereoselectivity of enzymes to produce chiral compounds, offering a powerful alternative to classical chemical synthesis. For (R)-(+)-Timolol, these methods focus on creating the key chiral center with the correct configuration.
Enzymatic Resolution and Asymmetric Transformations (e.g., Baker's Yeast Reductions)
Enzymatic processes are highly valued for their ability to differentiate between enantiomers or to convert a prochiral substrate into a chiral product with high specificity.
Another biocatalytic strategy is the enzymatic kinetic resolution of a racemic intermediate. Lipases are commonly used for this purpose. uj.edu.pl For instance, the racemic alcohol 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol can be resolved using a lipase (B570770) and an acyl donor like vinyl acetate. researchgate.nettubitak.gov.tr The enzyme selectively acylates one enantiomer (e.g., the (S)-enantiomer), leaving the other (the desired (R)-enantiomer) unreacted. tubitak.gov.tr The two can then be separated, providing the enantiomerically enriched (R)-alcohol for the synthesis of (R)-(+)-Timolol. tubitak.gov.tr
Table 1: Biocatalytic Reduction of Haloketone Intermediate
| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Overall Yield of (R)-Timolol | Reference |
| Baker's Yeast (Saccharomyces cerevisiae) | 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-one | (R)-1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | 87% | 35% | researchgate.netresearchgate.net |
Application of Chiral Catalysts (e.g., Jacobsen Hydrolytic Kinetic Resolution)
Alongside biocatalysts, synthetic chiral catalysts are instrumental in asymmetric synthesis. The Jacobsen hydrolytic kinetic resolution (HKR) is a powerful method for resolving racemic terminal epoxides. researchgate.netnih.gov This reaction uses a chiral (salen)Co(III) complex as the catalyst and water as a reagent to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and in high enantiomeric purity. researchgate.netnih.govnih.gov
In the context of timolol synthesis, HKR can be applied to a racemic epoxide intermediate, such as (±)-epichlorohydrin or a more complex glycidyl (B131873) ether. researchgate.netresearchgate.net A synthesis for the (S)-enantiomer of timolol has been proposed based on the HKR of racemic epichlorohydrin. researchgate.netresearchgate.net By using the (R,R)-salen Co(III) catalyst, the mirror stereochemical outcome can be achieved, providing access to the (R)-epoxide needed for the synthesis of (R)-(+)-Timolol. researchgate.netresearchgate.net This method is highly efficient, as both the unreacted epoxide and the resulting 1,2-diol product are obtained in highly enantioenriched forms and can potentially be used. researchgate.net The Jacobsen HKR is noted for its practical advantages, including the use of low catalyst loadings (0.2-2.0 mol %) and the recyclability of the catalyst. researchgate.netnih.gov
Table 2: Jacobsen Hydrolytic Kinetic Resolution (HKR) for Epoxide Intermediates
| Catalyst | Substrate Type | Key Feature | Advantage | Reference |
| Chiral (salen)Co(III) Complex | Racemic terminal epoxides (e.g., epichlorohydrin) | Enantioselective hydrolysis of one epoxide enantiomer. | Provides access to highly enantioenriched epoxides (>99% ee) and diols from inexpensive racemic materials. | researchgate.netnih.gov |
| (R,R)-salen Co(III) Complex | (±)-Aryl glycidyl ethers | Kinetic resolution of glycidyl ethers. | Efficient approach to obtaining enantiomerically pure intermediates for beta-blockers. | tubitak.gov.tr |
Chemo-Enzymatic Approaches for Stereocontrol
Chemo-enzymatic synthesis combines the advantages of both chemical and biological catalysts in a multi-step process. tubitak.gov.trmdpi.com This integrated approach is frequently employed to achieve high stereocontrol in the synthesis of enantiomerically pure pharmaceuticals like (R)-(+)-Timolol. tubitak.gov.tr
A typical chemo-enzymatic route for timolol starts with chemical steps to build the core molecular structure, followed by a key enzymatic step to introduce chirality. beilstein-journals.orgtubitak.gov.tr For example, the synthesis begins with the chemical reaction of 3,4-dichloro-1,2,5-thiadiazole (B139948) with morpholine, followed by reaction with dichloroacetone to form a prochiral haloketone intermediate. beilstein-journals.orgtubitak.gov.tr The crucial stereocenter is then introduced via the highly selective reduction of this ketone using baker's yeast, as detailed previously. researchgate.nettubitak.gov.tr
Alternatively, a chemical synthesis can be used to produce a racemic intermediate, such as a halohydrin, which is then resolved using an enzyme. tubitak.gov.trmdpi.com Lipase-catalyzed kinetic resolution of a racemic alcohol intermediate is a common strategy. tubitak.gov.truj.edu.pl The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the desired unreacted enantiopure alcohol. tubitak.gov.tr This enantiopure alcohol is then carried forward through subsequent chemical reactions, such as ring-closing to form an epoxide and then nucleophilic opening with tert-butylamine, to complete the synthesis of (R)-(+)-Timolol. tubitak.gov.tr These chemo-enzymatic methods are effective because they strategically use the high selectivity of enzymes for the most challenging step—the creation of the stereocenter—while using efficient chemical reactions for other transformations. uj.edu.plmdpi.com
Development of Green Chemistry Principles in Timolol Synthesis
The synthesis of (R)-(+)-Timolol has also been influenced by the principles of green chemistry, which aim to design chemical processes that are more environmentally benign. mednexus.orgacs.org Biocatalytic and chemo-enzymatic routes inherently align with several of these principles.
The use of enzymes and whole-cell catalysts like baker's yeast is a cornerstone of green chemistry. acs.orgresearchgate.net These biocatalytic reactions are often performed in water under mild temperature and pressure conditions, reducing the energy requirements and avoiding the use of harsh or toxic reagents. mednexus.orgacs.org This aligns with the principles of using safer solvents and designing for energy efficiency. acs.org
The Jacobsen hydrolytic kinetic resolution also incorporates green aspects. researchgate.net It utilizes water as a reactant and employs a catalyst that is effective at very low loadings and can be recycled, which adheres to the principles of catalysis and atom economy. researchgate.netacs.org
Furthermore, efforts have been made to replace toxic solvents in other parts of the synthesis. For example, one patented method describes using a recyclable cyclic compound as a solvent to replace toxic benzene (B151609) in the formation of an oxazole (B20620) intermediate for timolol synthesis, highlighting a move towards safer solvents and waste reduction. google.comgoogle.com By focusing on biocatalysis, recyclable catalysts, and safer solvents, the synthesis of (R)-(+)-Timolol is evolving to become more sustainable and environmentally friendly. mednexus.org
Future Research Directions and Translational Perspectives Non Clinical
Exploration of Novel Stereoselective Synthetic Pathways
The efficient and cost-effective synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical manufacturing. While methods exist for producing enantiomerically pure (S)-timolol, research into novel stereoselective pathways continues, which inherently provides routes to its enantiomer, (R)-(+)-timolol. The goal is to develop more efficient, scalable, and environmentally benign processes with higher enantiomeric excess (ee).
Another area of exploration involves chemo-catalytic methods, such as the Jacobsen hydrolytic kinetic resolution of racemic epichlorohydrin (B41342). nih.gov This strategy allows for the utilization of both products from the kinetic resolution to synthesize either enantiomer of timolol (B1209231). nih.govnih.gov Further research is focused on developing new chiral catalysts that can improve the efficiency and selectivity of this resolution, reducing the number of synthetic steps and purification requirements. researchgate.net Traditional methods involving the optical resolution of racemic timolol using chiral resolving agents like d-tartaric acid are also being refined to improve yields and reduce waste. researchgate.netscholasticahq.com
Future synthetic strategies may focus on:
Asymmetric Transfer Hydrogenation: Developing novel chiral ruthenium or rhodium catalysts for the asymmetric reduction of key keto-intermediates.
Organocatalysis: Using small organic molecules as catalysts to create the chiral center in the propanolamine (B44665) side chain with high stereoselectivity.
Flow Chemistry: Implementing continuous flow processes for stereoselective reactions to enhance safety, scalability, and consistency.
Advanced Analytical Techniques for Trace Enantiomeric Impurities
The presence of the (R)-(+)-enantiomer as an impurity in (S)-(-)-timolol maleate (B1232345) drug products is a critical quality attribute that must be strictly controlled. worldwidejournals.com Consequently, there is an ongoing need for more sensitive, rapid, and robust analytical methods for detecting and quantifying trace levels of this enantiomeric impurity.
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common approach. researchgate.netmdpi.com Methods have been developed using various CSPs, such as Chiralcel OD and Chiralpak IC columns, which can achieve excellent resolution between the enantiomers. researchgate.netmdpi.comnih.gov However, research is advancing toward even more efficient separation techniques.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to normal-phase HPLC (NPLC) for enantiomeric purity analysis. mdpi.com SFC offers significant advantages, including faster analysis times and reduced solvent consumption. A validated SFC method demonstrated the ability to quantify (R)-timolol at levels as low as 0.5% with respect to (S)-timolol maleate, with a signal-to-noise ratio of 3.0. mdpi.com
Future research in this area is directed towards:
Novel Chiral Stationary Phases: Development of new CSPs, such as those based on novel β-cyclodextrin derivatives, that offer higher selectivity and resolution. mdpi.com One such novel CSP demonstrated a resolution factor (Rs) of 4.49 for timolol enantiomers. mdpi.com
Ultra-High-Performance Liquid Chromatography (UHPLC): Adapting chiral separation methods to UHPLC systems to achieve even faster separations and higher sensitivity, allowing for the detection of impurities at parts-per-million (ppm) levels.
Mass Spectrometry (MS) Detection: Coupling chiral chromatography techniques (HPLC, SFC, or UHPLC) with mass spectrometry to provide definitive identification and quantification of trace impurities, especially in complex matrices.
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Example | Key Advantage | Reported Resolution (Rs) |
|---|---|---|---|---|
| Chiral HPLC | Chiralcel OD | Hexane-isopropanol-diethylamine (480:20:1) | Established and reliable | > 4.0 |
| Chiral HPLC | Novel β-CD derivative | Methanol (B129727)–25 mM KH2PO4 (80/20, v/v) | Good chiral recognition | 4.49 |
| Supercritical Fluid Chromatography (SFC) | Chiralcel OD-H | CO2 / 0.1 % (v/v) TEA in MeOH | Faster analysis, reduced solvent use | Not specified |
| Normal Phase LC | Chiralpak IC | n-hexane, ethanol, formic acid, diethylamine (B46881) (70:30:0.1:0.1 v/v/v/v) | Good resolution for starting materials | > 5.0 |
Development of Predictive Models for Pharmaceutical Performance
Predictive modeling and computational pharmaceutics are becoming indispensable tools in drug development, helping to forecast a drug's performance and stability before extensive laboratory work is undertaken. preprints.org For (R)-(+)-timolol maleate, as with its enantiomer, these models can predict key pharmaceutical properties and guide formulation development.
Stability and Degradation Pathway Prediction: Forced degradation studies have shown that timolol is susceptible to hydrolysis and photolysis. nih.gov Computational models can be used to predict the degradation pathways and identify potential degradation products. nih.gov These in-silico models help in designing more stable formulations by identifying potential incompatibilities with excipients. mdpi.com For instance, studies have evaluated the stability of timolol in the presence of various pharmaceutical excipients like hydroxyethyl (B10761427) cellulose (B213188) (HEC) and poly(vinylpyrrolidone) (PVP) under stress conditions to identify potential interactions. mdpi.comresearchgate.net
Drug Release and Permeation Models: Mathematical models are being developed to predict the release of timolol from various drug delivery systems, such as ocular inserts and composite films. researchgate.netnih.gov One- and two-dimensional diffusion models have been used to predict release profiles from ocular devices, helping to optimize formulations for controlled and sustained delivery. researchgate.net Furthermore, computational models of corneal pharmacokinetics and pharmacodynamics can simulate the absorption, distribution, and elimination of timolol in the eye, predicting its therapeutic effect and duration of action. researchgate.net
Future directions in predictive modeling include:
Molecular Docking and Dynamics: Simulating the interaction between timolol and various polymers or excipients at a molecular level to predict binding affinities and formulation stability.
Quantitative Structure-Property Relationship (QSPR): Developing models that correlate the molecular structure of timolol and related compounds with physicochemical properties like solubility, partitioning, and permeability.
Physiologically Based Pharmacokinetic (PBPK) Modeling: Creating comprehensive models that simulate the fate of topically applied timolol, incorporating factors like tear turnover, corneal absorption, and systemic uptake to predict ocular and systemic concentrations of both the (R) and (S) enantiomers. preprints.org
Investigation of (R)-(+)-Timolol Maleate in Emerging Preclinical Disease Models (Non-Human, Non-Clinical)
While the (S)-enantiomer is the active moiety for treating glaucoma, non-clinical studies investigating the pharmacological profile of (R)-(+)-timolol are crucial for a comprehensive understanding of the drug's stereoselectivity. Such studies provide valuable data on the safety profile and may uncover unexpected activities.
Preclinical research in rabbit models has been particularly insightful. A key study evaluated the effects of the (R)-enantiomer on intraocular pressure (IOP) and other ocular systems. nih.gov The findings indicated that (R)-(+)-timolol is effective at lowering IOP and reducing aqueous humor formation, although it is about one-third as potent as the (S)-enantiomer for these effects. nih.gov Crucially, the study revealed a significant difference in systemic activity: the (R)-enantiomer was 50 to 90 times less potent than (S)-timolol in blocking pulmonary and atrial beta-adrenergic receptors. nih.gov This suggests that (R)-(+)-timolol may possess a wider therapeutic window, with a potentially better systemic safety profile. mdpi.com
Another preclinical study investigated the transdermal permeation of both enantiomers across hairless mice skin, exploring the potential for different delivery routes and the influence of chiral enhancers like D-Limonene. scholasticahq.com These studies help characterize the fundamental pharmacokinetic properties of the (R)-enantiomer. scholasticahq.com
Future preclinical investigations could explore:
Neuroprotection Models: Given that some beta-blockers have shown neuroprotective effects independent of IOP reduction, investigating whether (R)-(+)-timolol has any activity in preclinical models of retinal ganglion cell death or optic nerve damage.
Ocular Inflammation Models: Exploring the effects of (R)-(+)-timolol in animal models of uveitis or other ocular inflammatory conditions to determine if it possesses any anti-inflammatory properties distinct from its beta-blocking activity.
Cardiovascular Safety Models: Utilizing more advanced preclinical models (e.g., telemetry in conscious animals) to confirm the significantly lower cardiovascular and pulmonary beta-blocking activity of the (R)-enantiomer compared to the (S)-form.
| Preclinical Model | Finding for (R)-(+)-Timolol | Potency vs. (S)-(-)-Timolol | Reference |
|---|---|---|---|
| Rabbit (α-chymotrypsin hypertensive eye) | Lowers Intraocular Pressure (IOP) | ~1/3 as potent | nih.gov |
| Rabbit (iris-ciliary body tissue) | Reduces aqueous humor formation | ~1/3 as potent | nih.gov |
| Guinea Pig (pulmonary receptors) | Antagonizes isoproterenol (B85558) effects | 50-90 times less potent | nih.gov |
| Guinea Pig (atrial receptors) | Antagonizes isoproterenol effects | 50-90 times less potent | nih.gov |
| Hairless Mice Skin | Permeates across skin | Lower permeability than S-isomer with D-Limonene enhancer | scholasticahq.com |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying (R)-(+)-Timolol Maleate purity and related substances in pharmaceutical formulations?
- Methodology : High-performance liquid chromatography (HPLC) with ultraviolet detection (280 nm) is the gold standard. For impurity profiling, mobile phases comprising phosphate buffers and organic modifiers (e.g., acetonitrile) are used. Validation parameters include linearity (R² > 0.999), precision (RSD < 2%), and limits of detection (LOD) and quantification (LOQ) derived from calibration curves .
- Critical Considerations : Ensure compliance with ICH guidelines for specificity, accuracy, and robustness. For enantiomeric purity, chiral columns or polarimetric methods are required, given the compound’s optical rotation ([α]²⁵D = –12.2° in 1.0N HCl) .
Q. How can researchers evaluate the stability of (R)-(+)-Timolol Maleate under varying storage conditions?
- Methodology : Use the initial average rate method to predict shelf life. Accelerated stability studies at elevated temperatures (e.g., 25°C vs. 5°C) combined with UV-spectrophotometry (λ = 280 nm) quantify degradation kinetics. For example, 0.5% ophthalmic solutions degrade rapidly at 25°C (expiry ~70 days) but remain stable for 1.2 years at 5°C .
- Data Interpretation : Monitor degradation products (e.g., maleic acid derivatives) and correlate with pH shifts or osmolarity changes (252–328 mOsm) .
Advanced Research Questions
Q. What experimental designs are optimal for studying the ocular pharmacokinetics of (R)-(+)-Timolol Maleate, including intraocular tissue distribution?
- Methodology : Employ fluorophotometry in animal models (e.g., New Zealand White rabbits) to measure aqueous humor dynamics. Pretreat with Rho-associated kinase (ROCK) inhibitors (e.g., Y-27632) to assess conjunctival vasodilation effects on drug clearance. Contralateral eye comparisons control for systemic absorption .
- Key Findings : ROCK inhibition reduces intraocular tissue concentrations by 30–40% due to enhanced conjunctival blood flow. This highlights the role of extravascular clearance pathways in ocular bioavailability .
Q. How does formulating (R)-(+)-Timolol Maleate into nanoparticle-loaded transdermal patches enhance its antihypertensive efficacy?
- Methodology : Prepare nanoparticles using lipid matrices (Compritol 888) and surfactants (Tween 80). Evaluate in vivo efficacy in dexamethasone-induced hypertensive rats via systolic/diastolic blood pressure monitoring. Skin irritation studies (Draize test) confirm biocompatibility .
- Results : Transdermal patches reduce blood pressure by 20–25% within 7 days, bypassing first-pass metabolism. Nanoparticle encapsulation improves sustained release, addressing systemic side effects (e.g., bradycardia) seen with oral β-blockers .
Q. What mechanisms underlie the enantiomer-specific activity of (R)-(+)-Timolol Maleate in β-adrenergic receptor blockade?
- Methodology : Conduct radioligand binding assays using isolated cardiac tissues or recombinant β-receptors. Compare (R)-(+)- and (S)-(–)-enantiomers for receptor affinity (Kd) and inhibitory constants (Ki).
- Insights : The (R)-(+)-enantiomer exhibits 10-fold higher β1/β2 receptor affinity due to stereospecific interactions with transmembrane helices. This explains its superior intraocular pressure (IOP)-lowering efficacy at 0.5% concentrations .
Contradictions and Analytical Challenges
Q. How should researchers resolve discrepancies in reported dose-response relationships for (R)-(+)-Timolol Maleate?
- Case Study : Clinical trials show 0.5% and 1.0% ophthalmic solutions are equally effective in IOP reduction (p > 0.05), yet systemic absorption of 1.0% formulations correlates with dose-dependent bradycardia (9.1% incidence) .
- Resolution : Use population pharmacokinetic modeling to account for inter-subject variability in corneal permeability and metabolic clearance. Validate via LC-MS/MS quantification of plasma timolol levels .
Innovative Applications
Q. Can (R)-(+)-Timolol Maleate be repurposed for non-ocular indications, such as infantile hemangioma (IH)?
- Methodology : Combine topical 0.5% timolol with 595-nm pulsed dye laser therapy in IH patients. Assess efficacy via volumetric MRI and safety through adverse event monitoring (e.g., hypotension, bronchospasm) .
- Outcomes : Retrospective studies (n = 156) report 85% lesion resolution with minimal systemic absorption, suggesting localized vasoconstrictive and anti-angiogenic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
